2-chloro-3-(chloromethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(chloromethyl)benzoic acid is an organic compound with the molecular formula C8H6Cl2O2 It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms: one attached to the benzene ring and the other to the methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-3-(chloromethyl)benzoic acid typically involves the chlorination of 3-methylbenzoic acid. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction conditions often include:
Temperature: 0-5°C to control the exothermic nature of the reaction.
Solvent: An inert solvent like carbon tetrachloride (CCl) or chloroform (CHCl).
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction parameters and to handle the exothermic nature of the chlorination process efficiently. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloromethyl group. Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO) or chromium trioxide (CrO).
Reduction Reactions: The compound can be reduced to 2-chloro-3-methylbenzoic acid using reducing agents like lithium aluminum hydride (LiAlH).
Common Reagents and Conditions:
Nucleophilic Substitution: NaOH or KOH in aqueous or alcoholic medium.
Oxidation: KMnO in acidic or neutral medium.
Reduction: LiAlH in anhydrous ether.
Major Products:
From Substitution: 2-chloro-3-(hydroxymethyl)benzoic acid.
From Oxidation: 2-chloro-3-carboxybenzoic acid.
From Reduction: 2-chloro-3-methylbenzoic acid.
Scientific Research Applications
2-Chloro-3-(chloromethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its role in the development of new therapeutic agents, particularly in the synthesis of compounds with anti-inflammatory and analgesic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-chloro-3-(chloromethyl)benzoic acid exerts its effects depends on the specific application:
In Chemical Reactions: The chloromethyl group acts as a reactive site for nucleophilic attack, facilitating various substitution reactions.
In Biological Systems: The compound may interact with cellular components, disrupting microbial cell walls or interfering with metabolic pathways.
Comparison with Similar Compounds
3-Chlorobenzoic Acid: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
2-Chloro-4-(chloromethyl)benzoic Acid: Similar structure but with different positioning of the chloromethyl group, leading to different reactivity and applications.
2-Chloro-3-methylbenzoic Acid: Lacks the second chlorine atom, affecting its chemical properties and reactivity.
Uniqueness: 2-Chloro-3-(chloromethyl)benzoic acid is unique due to the presence of both a chloromethyl and a chlorine substituent on the benzene ring, which enhances its reactivity and makes it a versatile intermediate in organic synthesis.
This compound’s distinct structure and reactivity profile make it valuable in various fields, from synthetic chemistry to industrial applications.
Properties
CAS No. |
1379306-99-6 |
---|---|
Molecular Formula |
C8H6Cl2O2 |
Molecular Weight |
205.03 g/mol |
IUPAC Name |
2-chloro-3-(chloromethyl)benzoic acid |
InChI |
InChI=1S/C8H6Cl2O2/c9-4-5-2-1-3-6(7(5)10)8(11)12/h1-3H,4H2,(H,11,12) |
InChI Key |
VYTHYTHQDZFUNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)Cl)CCl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.